molecular formula C30H33ClN2O2 B1670729 Diphenoxylate hydrochloride CAS No. 3810-80-8

Diphenoxylate hydrochloride

Cat. No. B1670729
CAS RN: 3810-80-8
M. Wt: 489 g/mol
InChI Key: SHTAFWKOISOCBI-UHFFFAOYSA-N
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Description

Diphenoxylate Hydrochloride is the hydrochloride salt form of diphenoxylate, a piperidine derivative, chemically related to narcotic meperidine, with antidiarrheal activity and devoid of central nervous system (CNS) activity . It is a meperidine congener used as an antidiarrheal, usually in combination with atropine .


Synthesis Analysis

Diphenoxylate is made by combining a precursor of normethadone with norpethidine . Loperamide (Imodium) and bezitramide are analogs . Like loperamide, it has a methadone-like structure and a piperidine moiety .


Molecular Structure Analysis

The molecular formula of Diphenoxylate hydrochloride is C30H33ClN2O2 . The average mass is 489.048 Da and the monoisotopic mass is 488.223053 Da .


Chemical Reactions Analysis

Diphenoxylate hydrochloride can be determined in solutions and powdered tablet composites . An isocratic, reversed-phase liquid chromatographic (LC) method was developed for simultaneous determination of diphenoxylate hydrochloride and atropine sulfate in pharmaceutical products .

Scientific Research Applications

Diphenoxylate Hydrochloride in Diarrhea Management

A foundational study on diphenoxylate hydrochloride demonstrated its effectiveness as an antidiarrheal agent in malnourished infants with acute non-specific diarrhea, though it was found to be less effective in chronic cases. This double-blind study on 45 malnourished infants underscores the drug's potential in acute diarrhea management but also its limitations in chronic conditions (Bitar, Najjar, & Asfour, 1970).

Beyond Diarrhea: Broadening the Applications

Research has ventured into the broader applications of diphenoxylate hydrochloride, revealing its utility in various contexts:

  • Withdrawal Syndrome Management

    Diphenoxylate Hydrochloride has been reported to effectively alleviate minor withdrawal symptoms accompanying complete methadone detoxification without leading to tolerance or withdrawal symptoms from the drug itself. This finding suggests the drug's potential role in facilitating complete detoxification processes (Kleinman & Arnon, 1977).

  • Potential in Psoriasis Treatment

    An interesting observation involves the use of diphenoxylate hydrochloride in treating recalcitrant psoriatic lesions. A case where a patient experienced a remission of psoriasis after treatment for acute diarrhea prompted further investigation. A double-blind study comparing topical preparations of diphenoxylate and placebo revealed greater improvement in diphenoxylate-treated psoriatic lesions, suggesting its potential utility in dermatology (Lanier, 1985).

Safety And Hazards

Diphenoxylate hydrochloride is classified as having acute toxicity, both oral (Category 3, H301) and inhalation (Category 1, H330), and dermal (Category 2, H310). It may cause respiratory sensitization (Category 1, H334) and skin sensitization (Category 1, H317) . It is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause an allergic skin reaction .

Future Directions

Diphenoxylate is used along with other treatments such as fluid and electrolyte replacement for the treatment of diarrhea . It should not be given to children younger than 2 years of age . It is mainly used in a short-term course only but is a possible therapeutic consideration for chronic diarrhea .

properties

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTAFWKOISOCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

915-30-0 (Parent)
Record name Diphenoxylate hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047843
Record name Diphenoxylate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenoxylate hydrochloride

CAS RN

3810-80-8
Record name Diphenoxylate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3810-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxylate hydrochloride [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoxylate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxylate hydrochloride
Source European Chemicals Agency (ECHA)
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Record name DIPHENOXYLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
A Firoozabadi, A Mowla, H Farashbandi… - Journal of Psychiatric …, 2007 - journals.lww.com
Discussion As noted above, diphenoxylate hydrochloride, a meperidine congener, belongs to the opioid family. This highlights the importance of physicians being alert to the addictive …
Number of citations: 14 journals.lww.com
RL Ballbach, DJ Brown… - Journal of Pharmaceutical …, 1977 - Wiley Online Library
… Keyphrases [7 Diphenoxylate hydrochloride-… and tablets containing diphenoxylate hydrochloride u Spectrophotometry-… solutions and tablets containing diphenoxylate hydrochloride …
Number of citations: 17 onlinelibrary.wiley.com
DR Sanvordeker, EZ Dajani - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… .0 mg/kg) of diphenoxylate hydrochloride mixed with charcoal powder in … of Diphenoxylate Hydrochloride in Mice-In this study, the antipropulsive activity of diphenoxylate hydrochloride …
Number of citations: 12 www.sciencedirect.com
GJ Lehr - Journal of AOAC International, 1996 - academic.oup.com
… or oral solution containing 2.5 mg diphenoxylate hydrochloride and a subtherapeutic dose of 0.025 … (2) used column chromatography to separate diphenoxylate hydrochloride from the …
Number of citations: 10 academic.oup.com
A Karim, RE Ranney, KL Evensen… - Clinical Pharmacology …, 1972 - Wiley Online Library
… Second, diphenoxylate hydrochloride in the clinic is given in combination with atropine sulfate, while in the present work we have described the metabolism of this diphenoxylate when …
Number of citations: 45 ascpt.onlinelibrary.wiley.com
DD Hong - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses the diphenoxylate hydrochloride. The chemical name of diphenoxylate hydrochloride in chemical abstracts is found under Isonipecotic acid, …
Number of citations: 2 www.sciencedirect.com
H Barowsky, SA Schwartz - JAMA, 1962 - jamanetwork.com
… of diphenoxylate hydrochloride. The reduction in mean number of … tients given diphenoxylate hydrochloride in high daily dosage for … demonstrated that diphenoxylate hydrochloride is an …
Number of citations: 18 jamanetwork.com
R Wheeldon, HJ Heggarty - Archives of disease in childhood, 1971 - ncbi.nlm.nih.gov
… Comment Diphenoxylate hydrochloride is a widely used drug and is often prescribed for … Diphenoxylate hydrochloride is structurally related to pethidine, is a powerful antitussive, …
Number of citations: 10 www.ncbi.nlm.nih.gov
LS Jackson, JEH Stafford - Journal of pharmacological methods, 1987 - Elsevier
Antibodies to diphenoxylic acid, the pharmacologically active metabolite of Lomotil, were successfully used to develop a precise and specific radioimmunoassay for the measurement of …
Number of citations: 12 www.sciencedirect.com
EW Lanier - Archives of dermatology, 1986 - jamanetwork.com
… Since I published my observation on diphenoxylate hydrochloride therapy … diphenoxylate hydrochloride preparation. The commercially available tablets of diphenoxylate hydrochloride, …
Number of citations: 1 jamanetwork.com

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